6-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps may include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole and Methoxyphenyl Groups: These groups can be introduced via substitution reactions using reagents like benzodioxole derivatives and methoxyphenyl halides.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents, particularly in targeting specific biological pathways.
Industry
Materials Science: Applications in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: Other compounds in this class may include various substituted pyrrolopyrimidines with different functional groups.
Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety, which may exhibit similar chemical properties.
Uniqueness
The unique combination of the benzodioxole, methoxyphenyl, and pyrrolopyrimidine structures in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O5/c1-24-17-12-26(11-14-4-9-18-19(10-14)31-13-30-18)21(15-5-7-16(29-3)8-6-15)20(17)22(27)25(2)23(24)28/h4-10,12H,11,13H2,1-3H3 |
InChI Key |
DHBVKJVBTAFKHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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